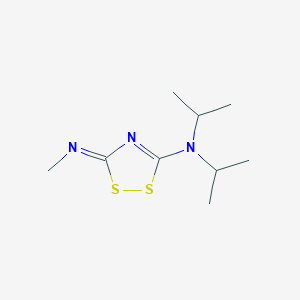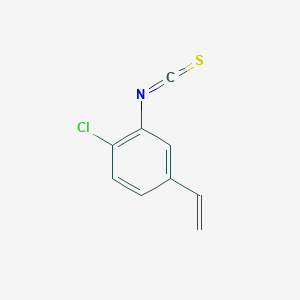
Benzene, 1-chloro-4-ethenyl-2-isothiocyanato-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- is an organic compound with the molecular formula C9H6ClNS It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethenyl group, and an isothiocyanato group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- typically involves the following steps:
Chlorination: Benzene undergoes chlorination in the presence of a catalyst such as iron(III) chloride (FeCl) to form chlorobenzene.
Vinylation: Chlorobenzene is then subjected to a vinylation reaction, where an ethenyl group is introduced using reagents like acetylene in the presence of a catalyst.
Isothiocyanation: The final step involves the introduction of the isothiocyanato group. This can be achieved by reacting the vinylated chlorobenzene with thiophosgene (CSCl) under controlled conditions.
Industrial Production Methods
Industrial production of Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Addition Reactions: The ethenyl group can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Halogens (Cl, Br), hydrogen gas (H) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Addition: Formation of dihalo derivatives, hydrogenated products, etc.
Oxidation and Reduction: Formation of alcohols, ketones, or reduced hydrocarbons.
Applications De Recherche Scientifique
Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- involves its interaction with various molecular targets. The isothiocyanato group is known to react with nucleophiles, such as amino groups in proteins, leading to the formation of covalent bonds. This can result in the modification of protein function and activity, which is of interest in both biological and industrial contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-chloro-4-ethenyl-: Similar structure but lacks the isothiocyanato group.
Benzene, 1-isothiocyanato-4-methyl-: Similar structure but has a methyl group instead of an ethenyl group.
Propriétés
Numéro CAS |
58590-50-4 |
|---|---|
Formule moléculaire |
C9H6ClNS |
Poids moléculaire |
195.67 g/mol |
Nom IUPAC |
1-chloro-4-ethenyl-2-isothiocyanatobenzene |
InChI |
InChI=1S/C9H6ClNS/c1-2-7-3-4-8(10)9(5-7)11-6-12/h2-5H,1H2 |
Clé InChI |
YAYBOLABRIXJHI-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=C(C=C1)Cl)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)

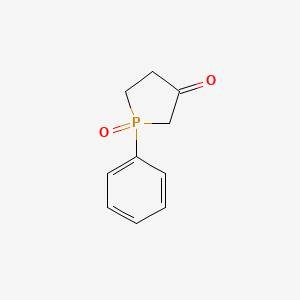
![1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14614980.png)
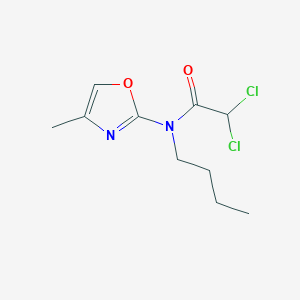
![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)
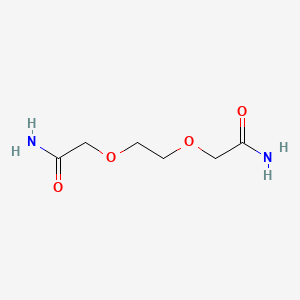
![N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14615005.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)


![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
